molecular formula C16H14O5 B1349496 4-(2,5-Dimethoxybenzoyl)benzoic acid CAS No. 93012-66-9

4-(2,5-Dimethoxybenzoyl)benzoic acid

Cat. No. B1349496
CAS RN: 93012-66-9
M. Wt: 286.28 g/mol
InChI Key: SFMJTPNGPIXLOL-UHFFFAOYSA-N
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Description

“4-(2,5-Dimethoxybenzoyl)benzoic acid” is an organic compound with the molecular formula C16H14O51. It has a molecular weight of 286.28 g/mol12. The compound is solid in physical form2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information about the synthesis of “4-(2,5-Dimethoxybenzoyl)benzoic acid”. However, it’s worth noting that the synthesis of similar compounds often involves the reaction of benzoic acid derivatives with appropriate reagents3.



Molecular Structure Analysis

The molecular structure of “4-(2,5-Dimethoxybenzoyl)benzoic acid” consists of a benzene ring attached to a carboxyl group and a 2,5-dimethoxybenzoyl group1. The InChI code for the compound is 1S/C16H14O5/c1-20-12-7-8-14(21-2)13(9-12)15(17)10-3-5-11(6-4-10)16(18)19/h3-9H,1-2H3,(H,18,19)1.



Chemical Reactions Analysis

Specific chemical reactions involving “4-(2,5-Dimethoxybenzoyl)benzoic acid” are not readily available. However, as a benzoic acid derivative, it’s likely to participate in reactions typical of carboxylic acids, such as esterification and reactions with bases.



Physical And Chemical Properties Analysis

“4-(2,5-Dimethoxybenzoyl)benzoic acid” has a molecular weight of 286.28 g/mol12. It has a complexity of 373 and a topological polar surface area of 72.8 Ų1. The compound has 5 rotatable bonds1. It’s solid in physical form2.


Scientific Research Applications

Antifeedant Properties

Research on benzoic acid derivatives, including those structurally similar to 4-(2,5-Dimethoxybenzoyl)benzoic acid, has shown significant antifeedant activities against certain pest species. For instance, derivatives have been evaluated for their effectiveness in deterring the pine weevil, Hylobius abietis, a serious pest of planted conifer seedlings. Structure–activity relationships identified among these derivatives help in predicting optimal structures for developing commercial antifeedants to protect conifer seedlings in regenerating forests (Unelius et al., 2006).

Liquid Crystal Research

The liquid crystalline properties of benzoic acid derivatives have been extensively studied. For example, the dimer of 4-(4-Pentenyloxy)benzoic acid, related in structure to the chemical of interest, exhibited unique mesophases identified through differential scanning calorimetry and polarized light microscopy. These findings are critical for understanding the physical properties and potential applications of such compounds in liquid crystal displays and other technologies (Qaddoura & Belfield, 2010).

Speciation in Solution

The speciation of substituted benzoic acids in solution, including 2,6-dimethoxybenzoic acid, has been analyzed to understand their self-association behaviors and roles in crystallization processes. Spectroscopic measurements and molecular simulations provided insights into the formation of hydrogen-bonded dimers and associations stabilized by weak interactions, crucial for the development of pharmaceuticals and materials with precise crystalline structures (Be̅rziņš et al., 2021).

Antioxidant Properties

Benzoic acid derivatives, such as those containing 2,6-dimethoxyphenol units, have been synthesized and evaluated for their antioxidant abilities. The study highlights the potential therapeutic applications of these compounds in combating oxidative stress-related diseases (Ali, 2015).

Safety And Hazards

The safety data sheet for “4-(2,5-Dimethoxybenzoyl)benzoic acid” suggests avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound2678. If swallowed, immediate medical assistance should be sought678.


Future Directions

The future directions for “4-(2,5-Dimethoxybenzoyl)benzoic acid” are not specified in the available resources. However, given its structural features, it could potentially be explored for various applications in organic synthesis and materials science.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature12.


properties

IUPAC Name

4-(2,5-dimethoxybenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-12-7-8-14(21-2)13(9-12)15(17)10-3-5-11(6-4-10)16(18)19/h3-9H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMJTPNGPIXLOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355186
Record name 4-(2,5-dimethoxybenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dimethoxybenzoyl)benzoic acid

CAS RN

93012-66-9
Record name 4-(2,5-dimethoxybenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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